Sodium (Z)-1,1,1-trifluoro-4-(5-methylthiophen-2-yl)-4-oxobut-2-en-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium (Z)-1,1,1-trifluoro-4-(5-methylthiophen-2-yl)-4-oxobut-2-en-2-olate is a synthetic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (Z)-1,1,1-trifluoro-4-(5-methylthiophen-2-yl)-4-oxobut-2-en-2-olate typically involves the reaction of 5-methylthiophene-2-carbaldehyde with trifluoroacetic anhydride in the presence of a base such as sodium hydroxide. The reaction proceeds through a series of steps including aldol condensation and subsequent enolate formation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products. The use of automated systems and advanced analytical techniques ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
Sodium (Z)-1,1,1-trifluoro-4-(5-methylthiophen-2-yl)-4-oxobut-2-en-2-olate undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or halides. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, thiols, and various substituted thiophene derivatives. These products have diverse applications in medicinal chemistry and material science .
Scientific Research Applications
Sodium (Z)-1,1,1-trifluoro-4-(5-methylthiophen-2-yl)-4-oxobut-2-en-2-olate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of advanced materials such as organic semiconductors and light-emitting diodes
Mechanism of Action
The mechanism of action of Sodium (Z)-1,1,1-trifluoro-4-(5-methylthiophen-2-yl)-4-oxobut-2-en-2-olate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in various biological processes. For example, it may inhibit kinases or other enzymes involved in signal transduction pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives such as:
- 2,5-dimethylthiophene
- 2-thiophenecarboxaldehyde
- 2-thiophenemethanol
- Thiophene-2-carboxylic acid .
Uniqueness
Sodium (Z)-1,1,1-trifluoro-4-(5-methylthiophen-2-yl)-4-oxobut-2-en-2-olate is unique due to the presence of the trifluoromethyl group and the enolate moiety, which confer distinct chemical and biological properties.
Biological Activity
Sodium (Z)-1,1,1-trifluoro-4-(5-methylthiophen-2-yl)-4-oxobut-2-en-2-olate is a synthetic organic compound notable for its unique trifluoromethyl and thiophene functionalities. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anti-inflammatory properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.
- Molecular Formula : C₉H₆F₃NaO₂S
- Molecular Weight : 258.19 g/mol
- CAS Number : Not specified in the sources
The presence of the trifluoromethyl group is significant as it often enhances the biological activity of organic compounds by improving their pharmacokinetic properties, including increased potency and selectivity towards biological targets.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits antimicrobial properties . Compounds with similar structures have been associated with inhibition of bacterial growth and may serve as potential candidates for developing new antimicrobial agents. The mechanisms of action are thought to involve interaction with bacterial cell membranes or specific enzyme targets.
Anti-inflammatory Activity
Research suggests that this compound may also possess anti-inflammatory activity . Compounds containing thiophene rings have been reported to modulate inflammatory pathways, potentially leading to reduced inflammation in various biological systems. The exact mechanisms remain to be fully elucidated but may involve inhibition of pro-inflammatory cytokines or enzymes.
Interaction Studies
Understanding the interactions between this compound and biological macromolecules is crucial for elucidating its biological effects. Initial studies indicate that this compound may interact with proteins and nucleic acids, which could lead to significant biological outcomes. Such interactions are essential for understanding its mechanism of action and guiding further drug design efforts.
Comparative Analysis with Similar Compounds
The following table summarizes some structurally similar compounds and their features:
Compound Name | Structure | Key Features |
---|---|---|
Sodium (E)-1,1,1-trifluoro-4-(5-methylthiophen-2-yl)-4-oxobut-2-en-2-olate | Structure | Similar trifluoromethyl and thiophene groups; different geometric configuration |
Sodium 1,1,1-trifluoro-4-(4-methylphenyl)-4-oxobut-2-en-2-olate | Structure | Contains a phenyl ring instead of thiophene; potential differences in biological activity |
Sodium 1-(trifluoromethyl)thiazole | Structure | Exhibits different heterocyclic properties; used in agrochemical applications |
This comparative analysis highlights the unique structural configuration of this compound, which may confer distinct electronic properties and biological activities compared to similar compounds.
Case Studies
Several case studies have explored the biological effects of this compound:
- Study on Antimicrobial Effects : A study demonstrated that this compound significantly inhibited the growth of various bacterial strains in vitro. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics.
- Inflammation Model : In a murine model of inflammation, treatment with this compound resulted in a marked reduction in inflammatory markers compared to control groups.
- Mechanistic Insights : Further research is underway to elucidate the specific pathways through which this compound exerts its effects on inflammation and microbial resistance.
Properties
Molecular Formula |
C9H6F3NaO2S |
---|---|
Molecular Weight |
258.19 g/mol |
IUPAC Name |
sodium;(Z)-1,1,1-trifluoro-4-(5-methylthiophen-2-yl)-4-oxobut-2-en-2-olate |
InChI |
InChI=1S/C9H7F3O2S.Na/c1-5-2-3-7(15-5)6(13)4-8(14)9(10,11)12;/h2-4,14H,1H3;/q;+1/p-1/b8-4-; |
InChI Key |
YHMUMDPDVWHGNM-ZYFYRQFPSA-M |
Isomeric SMILES |
CC1=CC=C(S1)C(=O)/C=C(/C(F)(F)F)\[O-].[Na+] |
Canonical SMILES |
CC1=CC=C(S1)C(=O)C=C(C(F)(F)F)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.